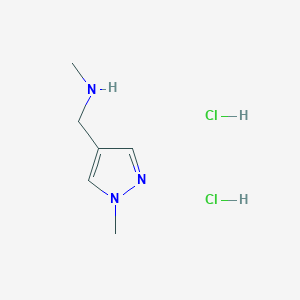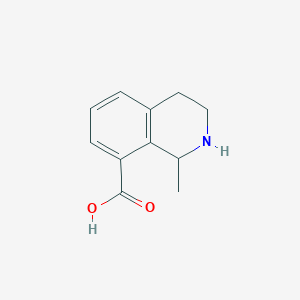
2-Hydrazinyl-3-(piperidin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with piperidine followed by hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(piperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
2-Hydrazinyl-3-(piperidin-1-yl)pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyrazine: Similar in structure but lacks the piperidine ring.
3-(Piperidin-1-yl)pyrazine: Similar but lacks the hydrazinyl group.
Uniqueness
2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is unique due to the presence of both the hydrazinyl and piperidine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N5 |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(3-piperidin-1-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C9H15N5/c10-13-8-9(12-5-4-11-8)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,13) |
InChI Key |
GHWQVIQFYJHEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)




![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)





